molecular formula C18H23NO4S2 B3209066 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide CAS No. 1058184-75-0

3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Cat. No.: B3209066
CAS No.: 1058184-75-0
M. Wt: 381.5 g/mol
InChI Key: BOLKESCTJCMBBQ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use in biochemical and pharmacological studies. This compound features a 3,4-dimethoxybenzenesulfonamide scaffold coupled with a (1-(thiophen-2-yl)cyclopentyl)methyl moiety, a structural motif that is often investigated for its potential to interact with various biological targets. Benzenesulfonamide-based compounds are a significant class of molecules in medicinal chemistry, known for their diverse biological activities. Structurally related compounds have been explored as inhibitors of the mTORC1 pathway, which is a central regulator of cell growth and metabolism and a target of interest in cancer, neurodegenerative diseases, and metabolic disorders . Other benzenesulfonamide derivatives have shown high potency as HIV-1 Capsid (CA) protein inhibitors, disrupting both early and late stages of the viral replication cycle . Additionally, this class of compounds is widely recognized for its role in developing cyclooxygenase-2 (COX-2) inhibitors for application in neoplasia research . The inclusion of the thiophene heterocycle and the cyclopentyl ring system may influence the compound's lipophilicity and conformational properties, potentially fine-tuning its affinity and selectivity for specific enzymes or receptors. Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and structure-activity relationship (SAR) investigations. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3,4-dimethoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S2/c1-22-15-8-7-14(12-16(15)23-2)25(20,21)19-13-18(9-3-4-10-18)17-6-5-11-24-17/h5-8,11-12,19H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLKESCTJCMBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a benzenesulfonamide core and functional groups such as methoxy and thiophene, suggests diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a CAS number of 2034600-55-8. The compound features:

  • Methoxy groups at the 3 and 4 positions of the benzene ring.
  • A thiophene ring linked to a cyclopentyl group.
  • A methyl bridge connecting these moieties.

This structural diversity allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

  • Inhibition of Enzyme Activity : The sulfonamide group may interfere with enzyme function, particularly in bacterial systems.
  • Modulation of Receptor Activity : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Data

Research indicates that compounds with similar structures exhibit various biological activities. For instance:

CompoundActivityReference
3,4-Dimethoxy-N-(Cyclopentyl)methylbenzenesulfonamideAntimicrobial activity
Benzimidazole derivativesAnticancer agents
Kappa Opioid Receptor AgonistsAnalgesic effects

Case Studies

  • Antimicrobial Activity : In a study examining the inhibition of Type III Secretion System (T3SS) in Gram-negative bacteria, compounds structurally related to this compound demonstrated significant inhibition at concentrations around 50 μM. This suggests potential as an antimicrobial agent targeting virulence factors in pathogenic bacteria .
  • Analgesic Properties : Research into structurally similar compounds revealed their efficacy as kappa opioid receptor agonists, leading to pain relief without the common side effects associated with traditional opioids. This indicates that the compound may possess similar analgesic properties .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound. Key findings include:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity is crucial for drug development. Compounds with different substitutions on the benzene ring showed varying degrees of activity against bacterial strains .

Scientific Research Applications

Medicinal Chemistry

The sulfonamide group in this compound is known for its antimicrobial properties , making it a candidate for developing new antibiotics or antifungal agents. The compound's structural complexity allows it to interact with various biological targets, which can be leveraged in drug design.

Case Study: Antimicrobial Activity
Research has shown that this compound exhibits significant antibacterial properties against several strains of bacteria. In vitro studies indicate that it may inhibit growth by interfering with critical cellular processes such as cell wall synthesis or protein function.

Activity Type Description
AntibacterialInhibits growth of various bacterial strains.
CytotoxicityInduces apoptosis in certain cancer cell lines while showing lower toxicity toward normal cells.
Enzyme InhibitionActs as a selective inhibitor for specific enzymes involved in disease processes.

Biological Research

In biological contexts, this compound can serve as a probe to investigate biological pathways and enzyme inhibition. Its unique structure contributes to its ability to modulate biological activity.

Case Study: Cytotoxicity Assessment
Studies using MTT assays have demonstrated that 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide can induce cell death in cancer cells while sparing healthy cells, suggesting potential therapeutic applications in oncology.

Industrial Applications

In industrial settings, the compound can be utilized in producing specialty chemicals and agrochemicals. Its unique chemical properties can impart desirable characteristics to final products.

Chemical Reactions

The compound can undergo various reactions that are crucial for synthetic applications:

  • Oxidation : Methoxy groups can be oxidized to hydroxyl groups.
  • Reduction : The sulfonamide group can be reduced to an amine.
  • Substitution : The aromatic ring can participate in electrophilic substitution reactions.
Reaction Type Common Reagents Major Products Formed
OxidationKMnO₄Hydroxy derivatives
ReductionLiAlH₄Amines
SubstitutionH₂SO₄, HNO₃Nitro or halogenated derivatives

Comparison with Similar Compounds

Structural Modifications and Molecular Features

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound (3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide) C₁₈H₂₃NO₄S₂ 381.51 Cyclopentylmethyl-thiophene Lipophilic; potential metabolic stability from thiophene
Compound 5b () C₂₆H₃₅N₂O₆S 503.22 2,2-Dimethylchromene, 3-morpholinopropyl Chromene enhances aromaticity; morpholine improves solubility
Compound 12 () C₂₄H₃₁F₃N₂O₆S 532.57 Trifluoroethoxy-phenoxy, piperidine Fluorine atoms enhance metabolic stability; high purity (98%)
Compound 5k () C₂₃H₂₈N₂O₅S 444.55 Oxetan-3-ylmethyl Oxetane improves solubility and reduces lipophilicity
Compound in C₂₆H₃₀N₂O₅S 494.60 2,2-Dimethylchromene, phenyl Poor water solubility (<15 µg/mL); HIF-1 pathway inhibition
Compound 67 () C₂₃H₂₅N₃O₆S₂ 519.59 Piperidine, 3-nitrophenyl-thiazole Neurotherapeutic agent; reduces brain 3-OH-KYN levels

Pharmacological Activity and Structure–Activity Relationships (SAR)

  • HIF-1 Pathway Inhibition :
    The chromene-based analog in demonstrated potent HIF-1 inhibition but suffered from poor aqueous solubility (<15 µg/mL), necessitating formulation optimization. The 3,4-dimethoxybenzenesulfonyl group was critical for activity, while substitutions in the amine region (e.g., propan-2-amine) enhanced potency .
  • Neurotherapeutic Applications :
    Compound 67 (piperidine-substituted) showed 64% inhibitory potency against kynurenine pathway enzymes, outperforming pyrrolidine analogs (9%). Its ability to modulate brain metabolite levels highlights the importance of nitrogen-containing rings in neuroactive compounds .
  • Solubility and Bioavailability :
    The oxetane group in compound 5k () improved water solubility compared to chromene or thiophene-containing analogs. Conversely, the target compound’s cyclopentyl-thiophene moiety may reduce solubility but enhance membrane permeability .

Key Takeaways

Structural Flexibility : The 3,4-dimethoxybenzenesulfonamide scaffold tolerates diverse substitutions (chromene, morpholine, thiophene), enabling tailored pharmacokinetic and pharmacodynamic profiles.

Solubility Challenges : Lipophilic groups (e.g., cyclopentyl-thiophene) may limit aqueous solubility, necessitating formulation strategies or polar substituents (e.g., oxetane, morpholine).

Pharmacological Potency : Nitrogen-containing rings (piperidine, morpholine) enhance inhibitory activity in both anticancer and neurotherapeutic contexts .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the thiophene-cyclopentylmethyl moiety via alkylation or cyclization reactions.
  • Step 2 : Sulfonylation of the benzenesulfonamide core with 3,4-dimethoxybenzene sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 3 : Coupling the thiophene-cyclopentylmethyl group to the sulfonamide using nucleophilic substitution or amide bond formation.
  • Optimization : Yields (~45–55%) are improved via column chromatography (ethyl acetate/hexane gradients) and controlled reaction temperatures (0–25°C) .

Q. How can purity and structural integrity be validated during synthesis?

  • Analytical Techniques :

  • HPLC : Two orthogonal methods (e.g., reverse-phase C18 columns) confirm >99% purity with retention times ~4.9–9.8 minutes .
  • HRMS : High-resolution mass spectrometry (e.g., [M+Na]+) matches calculated and observed masses (±0.0006 Da) .
  • NMR : ¹H/¹³C NMR spectra verify regioselectivity, particularly for methoxy (-OCH₃), thiophene protons, and cyclopentyl CH₂ groups .

Q. What solvent systems and catalysts are optimal for critical coupling reactions?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in precipitation .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for thiophene-cyclopentylmethyl integration .

Advanced Research Questions

Q. How does structural modification of the cyclopentyl-thiophene moiety impact biological activity?

  • Structure-Activity Relationship (SAR) :

  • Cyclopentyl Rigidity : Replacing cyclopentyl with cyclohexyl reduces steric hindrance, potentially improving target binding .
  • Thiophene Substitution : Electron-withdrawing groups (e.g., nitro) at the thiophene 5-position enhance inhibitory potency (e.g., 64% vs. 9% for morpholine vs. pyrrolidine analogs) .
    • Experimental Design : Use comparative assays (e.g., enzyme inhibition) to evaluate substituent effects on IC₅₀ values .

Q. How can contradictory in vitro vs. in vivo activity data be resolved?

  • Case Study : Compound analogs with similar in vitro potency (e.g., 24–64% inhibition) may show divergent in vivo efficacy due to prodrug activation or blood-brain barrier permeability .
  • Methodology :

  • Pharmacokinetic Profiling : Measure brain/plasma ratios of metabolites (e.g., 3-OH-KYN) post intraperitoneal administration .
  • Metabolite Tracking : Use LC-MS/MS to identify active metabolites and assess stability under physiological conditions .

Q. What strategies optimize regioselective functionalization of the benzenesulfonamide core?

  • Protecting Groups : Temporarily block methoxy groups with tert-butyldimethylsilyl (TBS) ethers to direct sulfonylation to the para position .
  • Microwave-Assisted Synthesis : Accelerate reaction rates (e.g., 30 minutes vs. 12 hours) while maintaining >90% regioselectivity .

Q. How can reaction yields be improved in large-scale synthesis?

  • Process Chemistry Adjustments :

  • Solvent-Free Conditions : Mechanochemical grinding reduces side-product formation in cyclopentyl-thiophene coupling .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, achieving 70% yield vs. 45% in batch reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Reactant of Route 2
3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

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